molecular formula C11H16N2O2 B13181299 1-(4-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid

1-(4-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13181299
M. Wt: 208.26 g/mol
InChI Key: FAWXCSMYFLUPNO-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a methyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcyclohexanone with glyoxal and ammonium acetate to form the imidazole ring. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Methylcyclohexyl-1H-imidazole-4-carboxylic acid
  • 4-Methyl-1-cyclohexanecarboxylic acid
  • 1-Methylcyclohexene

Uniqueness: 1-(4-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both a cyclohexane ring and an imidazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(4-methylcyclohexyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-8-2-4-9(5-3-8)13-6-10(11(14)15)12-7-13/h6-9H,2-5H2,1H3,(H,14,15)

InChI Key

FAWXCSMYFLUPNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=C(N=C2)C(=O)O

Origin of Product

United States

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